7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Phosphodiesterase Inhibition Respiratory Disease Bronchodilation

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9, C₉H₈N₂O₃, MW 192.17) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyridine-3-carboxylic acid class. The compound features a methoxy substituent at the 7-position and a carboxylic acid handle at the 3-position of the fused pyrazole–pyridine ring system, providing a defined vector for amide coupling or salt formation in medicinal chemistry campaigns.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 1352395-45-9
Cat. No. B2891326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS1352395-45-9
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC1=CC=CC2=C(C=NN21)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-6(9(12)13)5-10-11(7)8/h2-5H,1H3,(H,12,13)
InChIKeyDFTMUTQRNVENKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1352395-45-9): Core Scaffold, Procurement-Grade Identity, and Evidence-Based Positioning


7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9, C₉H₈N₂O₃, MW 192.17) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyridine-3-carboxylic acid class [1]. The compound features a methoxy substituent at the 7-position and a carboxylic acid handle at the 3-position of the fused pyrazole–pyridine ring system, providing a defined vector for amide coupling or salt formation in medicinal chemistry campaigns . Unlike the unsubstituted parent acid (CAS 16205-46-2), the 7-methoxy group introduces electron-donating character that predictably modulates both the photophysical properties and the metabolic stability of downstream derivatives .

Why the 7-Methoxy Group on Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Is Not an Innocent Bystander: A Caution for Procurement Scientists


Generic substitution of this scaffold with the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) or with regioisomeric carboxylic acids (e.g., 2-carboxylic acid or 4-carboxylic acid analogs) carries a high risk of divergent biological outcome. The 7-methoxy group is not merely a solubility handle; in closely related pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series, the 2-methyl-5-methoxy substitution pattern confers nanomolar MIC values against drug-resistant Mycobacterium tuberculosis, whereas the corresponding 2-methyl-5-methyl analog shows markedly reduced potency [1]. Similarly, in phosphodiesterase inhibitor programs, the 7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine substructure is critical for dual PDE3/4 inhibitory activity and the improved therapeutic window of KCA-1490 relative to roflumilast [2]. These data illustrate that the methoxy substitution pattern is a determinant of target engagement and selectivity, not a passive structural feature.

Quantitative Differentiation Evidence: 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid vs. Closest Analogs


PDE3/4 Dual Inhibition: 7-Methoxy Substructure Drives an Improved Therapeutic Window vs. Roflumilast in Respiratory Indications

The 7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine motif, which derives directly from the 7-methoxy-3-carboxylic acid building block, is a critical pharmacophoric element of KCA-1490. In head-to-head profiling, KCA-1490 (PDE3 IC₅₀ = 369 nM; PDE4 IC₅₀ = 42 nM) demonstrated an improved therapeutic window over roflumilast (PDE4 IC₅₀ = 0.7 nM; PDE3 IC₅₀ = >10,000 nM), a marketed PDE4 inhibitor associated with dose-limiting emesis. The balanced dual PDE3/4 inhibition profile conferred by the 7-methoxy substitution translates into combined bronchodilatory and anti-inflammatory activity without the gastrointestinal side-effect burden observed with roflumilast [1].

Phosphodiesterase Inhibition Respiratory Disease Bronchodilation Anti-inflammatory Therapeutic Window

Antitubercular Potency: 2-Methyl-5-Methoxy-Pyrazolo[1,5-a]pyridine Outperforms the Corresponding Methyl Analog Against Drug-Resistant Mtb

In a systematic SAR study of pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular agents, the 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold displayed consistently superior potency compared to the 2-methyl-5-methyl analog. The methoxy-bearing series yielded compounds with MIC values as low as <0.002 µg/mL against drug-sensitive H37Rv and multidrug-resistant Mtb strains, whereas the methyl-substituted analogs were noted to have reduced activity [1]. The 5-methoxy substitution is synthetically accessed from 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid or related intermediates, establishing this building block as the entry point for high-potency antitubercular campaigns.

Antitubercular Agents Drug-Resistant Tuberculosis Mycobacterium tuberculosis Structure-Activity Relationship Methoxy Substituent Effect

Kinase Inhibitor Scaffold Versatility: The 3-Carboxylic Acid Handle Provides a Defined Hinge-Binding Motif for Selective Kinase Targeting

The pyrazolo[1,5-a]pyridine-3-carboxylic acid core is a privileged hinge-binding scaffold in kinase inhibitor design. In the p110α-selective PI3 kinase inhibitor series, lead compound 5x (derived from the 3-carboxylic acid scaffold) achieved a p110α IC₅₀ of 0.9 nM with demonstrated in vivo tumor growth inhibition in an HCT-116 xenograft model [1]. In the EphB/VEGFR2 kinase inhibitor patent literature, pyrazolo[1,5-a]pyridine-3-carboxylic acids are explicitly claimed as the core template, with substitution at the 7-position (including methoxy) being a key SAR vector for modulating selectivity between EphB and VEGFR2 [2]. The 7-methoxy variant thus offers a pre-functionalized entry into this well-validated kinase inhibitor space, whereas the unsubstituted parent acid requires additional synthetic manipulation to install the methoxy group.

Kinase Inhibitors Hinge-Binding Motif EphB Kinase VEGFR2 Kinase p110α PI3 Kinase

Electronic Modulation: The 7-Methoxy Group Differentially Influences Reactivity and Photophysical Properties Relative to Unsubstituted and Other 7-Substituted Analogs

The electron-donating methoxy group at the 7-position of the pyrazolo[1,5-a]pyridine core modulates the electronic character of the ring system. In photophysical studies of pyrazolo[1,5-a]pyridine-based fluorophores, the presence of electron-donating groups at position 7 has been shown to improve both absorption and emission behaviors . The unsubstituted pyrazolo[1,5-a]pyridine exhibits a quantum yield of 0.64 at pH 2.4 ; the 7-methoxy analog is expected to further redshift absorption and enhance quantum yield through extended conjugation and increased electron density on the chromophore. This photophysical differentiation is directly relevant to chemical biology applications where the scaffold is used as a fluorescent probe.

Electrophilicity Photophysical Properties Fluorophore Electron-Donating Group Structure-Property Relationship

Solubility and Salt Formation: The 3-Carboxylic Acid Moiety Enables 1000-Fold Solubility Enhancement in PI3 Kinase Inhibitor Series vs. Non-Ionizable Analogs

While the 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is itself a synthetic intermediate, the carboxylic acid functionality at the 3-position is a critical handle for modulating physicochemical properties of final compounds. In the p110α-selective PI3 kinase inhibitor series, the addition of a basic amine to pyrazolo[1,5-a]pyridine-3-carboxylic acid-derived scaffolds achieved up to 1000× greater aqueous solubility as hydrochloride salts compared to the neutral parent compounds, while maintaining comparable p110α potency and selectivity [1]. This demonstrates that the 3-carboxylic acid moiety is not merely a synthetic convenience but a strategic design element for optimizing developability. The 7-methoxy substitution provides an additional vector for modulating logP and metabolic stability without compromising this solubility-enabling feature.

Aqueous Solubility Salt Formation Hydrochloride Salt Drug-like Properties p110α PI3 Kinase

Negligible CYP450 Liability of the Pyrazolo[1,5-a]pyridine-3-carboxamide Scaffold: A Class-Level Pharmacokinetic Advantage for Lead Optimization

In the development of TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular agent, pharmacokinetic and toxicity profiling demonstrated negligible CYP450 interactions, low cytotoxicity, and no hERG channel inhibition [1]. This favorable drug metabolism profile is attributed to the pyrazolo[1,5-a]pyridine core structure, which the 7-methoxy-3-carboxylic acid building block faithfully preserves. This stands in contrast to many heterocyclic carboxylic acid building blocks (e.g., certain quinoline or indole carboxylic acids) that are known to produce metabolites with CYP450 inhibitory activity. The class-level evidence supports prioritization of this scaffold for programs where minimizing drug-drug interaction risk is a key selection criterion.

CYP450 Inhibition Drug-Drug Interaction Pharmacokinetics Metabolic Stability Tuberculosis

Where 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid Delivers Maximum Scientific and Procurement Value


Respiratory Drug Discovery: Building Dual PDE3/4 Inhibitors with an Improved Therapeutic Window

Programs targeting chronic obstructive pulmonary disease (COPD) or asthma can leverage 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid as the key intermediate for constructing KCA-1490 analogs. The 7-methoxy group is an essential pharmacophoric element for balanced dual PDE3/4 inhibition and the improved therapeutic window over roflumilast, as established in direct head-to-head comparison [1]. Procuring this specific building block eliminates the need for late-stage methoxylation of the pyrazolo[1,5-a]pyridine core, a transformation that is challenging due to the electron-deficient nature of the ring system.

Antitubercular Lead Optimization: Accessing Sub-Nanomolar MIC Scaffolds Against Drug-Resistant Mtb

The 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is the direct synthetic precursor to 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular agents that achieve MIC values below 0.002 µg/mL against multidrug-resistant M. tuberculosis strains [1]. The methoxy substitution pattern is a documented potency determinant, with the corresponding methyl analog showing inferior activity. For antitubercular drug discovery teams, this building block represents the most direct entry point into the high-potency chemical space validated by in vivo efficacy studies in mouse infection models.

Kinase Inhibitor Medicinal Chemistry: A Pre-Functionalized Hinge-Binding Scaffold for Selective Kinase Targeting

The pyrazolo[1,5-a]pyridine-3-carboxylic acid core is a recognized hinge-binding motif in kinase inhibitor design, exemplified by p110α-selective PI3 kinase inhibitors with sub-nanomolar potency (IC₅₀ = 0.9 nM) and in vivo tumor growth inhibition [1]. The 7-methoxy variant provides a pre-installed substituent for modulating kinase selectivity, as documented in the EphB/VEGFR2 kinase inhibitor patent landscape [2]. Procuring the 7-methoxy-3-carboxylic acid directly, rather than the unsubstituted parent acid, saves 1–2 synthetic steps and enables rapid SAR exploration at the 7-position.

Chemical Biology Probe Development: Fluorescent and Photoaffinity Labeling Tools

The electron-donating 7-methoxy group enhances the photophysical properties of the pyrazolo[1,5-a]pyridine core, which has been employed as a fluorophore with a quantum yield of 0.64 [1]. The 3-carboxylic acid handle enables facile conjugation to biomolecules via amide bond formation. For chemical biology groups developing fluorescent probes, photoaffinity labels, or chemosensors, 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid offers a dual-purpose scaffold that combines tunable fluorescence with a convenient bioconjugation handle.

Quote Request

Request a Quote for 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.